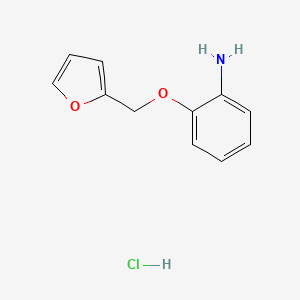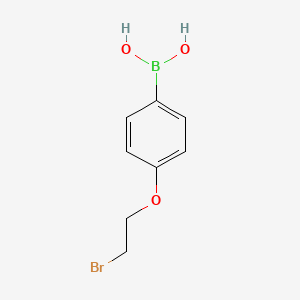
(4-(2-ブロモエトキシ)フェニル)ボロン酸
説明
(4-(2-Bromoethoxy)phenyl)boronic acid is a useful research compound. Its molecular formula is C8H10BBrO3 and its molecular weight is 244.88 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-(2-Bromoethoxy)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(2-Bromoethoxy)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
センシング用途
(4-(2-ブロモエトキシ)フェニル)ボロン酸: は、ジオールやフッ化物イオン、シアン化物イオンなどの強いルイス塩基と相互作用する能力により、センシング用途で利用されています 。この相互作用は、均一系アッセイと不均一系検出システムの両方の開発に不可欠です。この化合物は、センシング材料の界面またはバルクサンプル内で使用することができ、さまざまな生物学的および化学物質の検出を可能にします。
生物学的ラベリング
この化合物のボロン酸部分は、ジオールと安定な錯体を形成することができ、これは生物学的ラベリングで利用される特性です 。これにより、細胞表面の炭水化物など、ジオール基を含む生体分子の標識が可能になり、生物学的プロセス中のそれらの同定と追跡が容易になります。
タンパク質操作と修飾
研究者は、(4-(2-ブロモエトキシ)フェニル)ボロン酸の反応性を活用して、タンパク質の操作と修飾を行っています 。これには、タンパク質の選択的標識、タンパク質相互作用の研究、さらにはタンパク質機能の潜在的な修飾が含まれ、これは疾患メカニズムの理解と新しい治療法の開発に非常に役立ちます。
治療開発
この化合物のジオールとの相互作用は、治療薬の開発においても重要です 。これは、生物学的経路を妨害する、酵素を阻害する、または細胞送達システムの一部になる可能性のある分子を作成するために使用できます。これにより、新しい薬物や標的療法の設計の可能性が開かれます。
分離技術
分離技術の分野では、(4-(2-ブロモエトキシ)フェニル)ボロン酸は、ジオール基を含む分子の分離を促進するために使用できます 。これは、天然物の精製、医薬品、さらには特定の化合物を複雑な混合物から分離する必要がある環境分析において特に役立ちます。
材料化学
このボロン酸誘導体は、ポリマーやマイクロ粒子を作成するためのビルディングブロックとして使用できるため、材料化学で応用されています 。これらの材料は、インスリンなどの薬物の制御放出、応答性表面の作成、または生体医用デバイスの一部を形成など、さまざまな用途があります。
作用機序
Target of Action
(4-(2-Bromoethoxy)phenyl)boronic acid is a type of organoboron compound . The primary targets of this compound are chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Mode of Action
The compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This process involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The SM coupling reaction, in which (4-(2-Bromoethoxy)phenyl)boronic acid participates, affects the carbon–carbon bond formation pathway . This pathway is crucial for the synthesis of a wide range of organic compounds .
Pharmacokinetics
Organoboron compounds, in general, are known for their stability, mild and functional group tolerant reaction conditions, and rapid transmetalation with palladium (ii) complexes . These properties could potentially influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability.
Result of Action
The result of the action of (4-(2-Bromoethoxy)phenyl)boronic acid is the formation of new carbon–carbon bonds . This is a crucial step in the synthesis of various organic compounds .
Action Environment
The action of (4-(2-Bromoethoxy)phenyl)boronic acid is influenced by several environmental factors. For instance, the SM coupling reaction conditions, such as the presence of a palladium catalyst and the pH of the environment, can significantly affect the compound’s action, efficacy, and stability .
特性
IUPAC Name |
[4-(2-bromoethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BBrO3/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,11-12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUQRBJDVKMDFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCBr)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BBrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657195 | |
| Record name | [4-(2-Bromoethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913836-06-3 | |
| Record name | B-[4-(2-Bromoethoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913836-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(2-Bromoethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



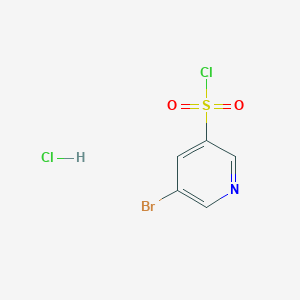
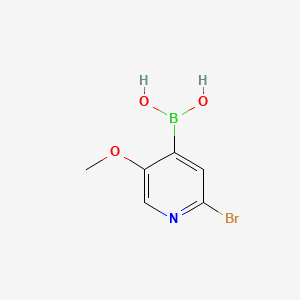
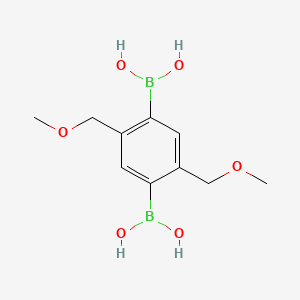
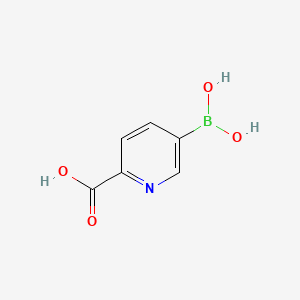
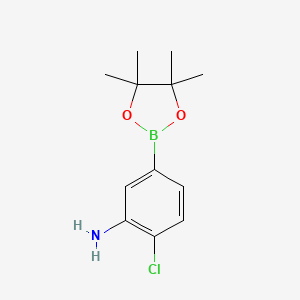
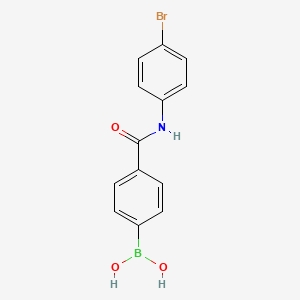


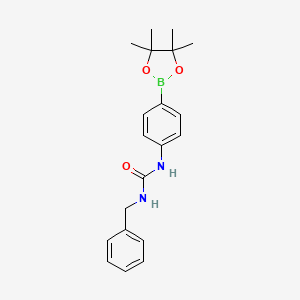


![(2-Amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)(phenyl)methanone](/img/structure/B1519832.png)
